

An In-depth Technical Guide to trans-3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclohexanecarboxylic acid

Cat. No.: B084040

[Get Quote](#)

This technical guide provides a comprehensive overview of **trans-3-Methylcyclohexanecarboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Chemical Structure and Identification

trans-3-Methylcyclohexanecarboxylic acid is a cyclic carboxylic acid. The "trans" designation indicates that the methyl and carboxyl groups are on opposite sides of the cyclohexane ring plane.

Molecular Structure:

Caption: 2D representation of **trans-3-Methylcyclohexanecarboxylic acid**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	trans-3-Methylcyclohexanecarboxylic acid[1][2]
Stereoisomer IUPAC Name	(1S,3S)-3-methylcyclohexane-1-carboxylic acid[1][2]
Molecular Formula	C ₈ H ₁₄ O ₂ [1][3]
Molecular Weight	142.20 g/mol [1][3]
CAS Number	73873-49-1 (for trans-isomer)[3]
Canonical SMILES	CC1CCCC(C1)C(=O)O[1]
Isomeric SMILES	C[C@H]1CCC--INVALID-LINK--C(=O)O[1]
InChI Key	CIFSKZDQGRCLBN-BQBZGAKWSA-N[1]

Physicochemical Properties

The physicochemical properties of **trans-3-Methylcyclohexanecarboxylic acid** are summarized below. Carboxylic acids generally exhibit high boiling points due to hydrogen bonding and their solubility in water decreases as the carbon chain length increases.[4]

Table 2: Physicochemical Data

Property	Value
Computed Properties	
XLogP3	2.1[1][3]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	1[3]
Exact Mass	142.099379685 Da[1][3]
Monoisotopic Mass	142.099379685 Da[1][3]
Topological Polar Surface Area	37.3 Å ² [3]

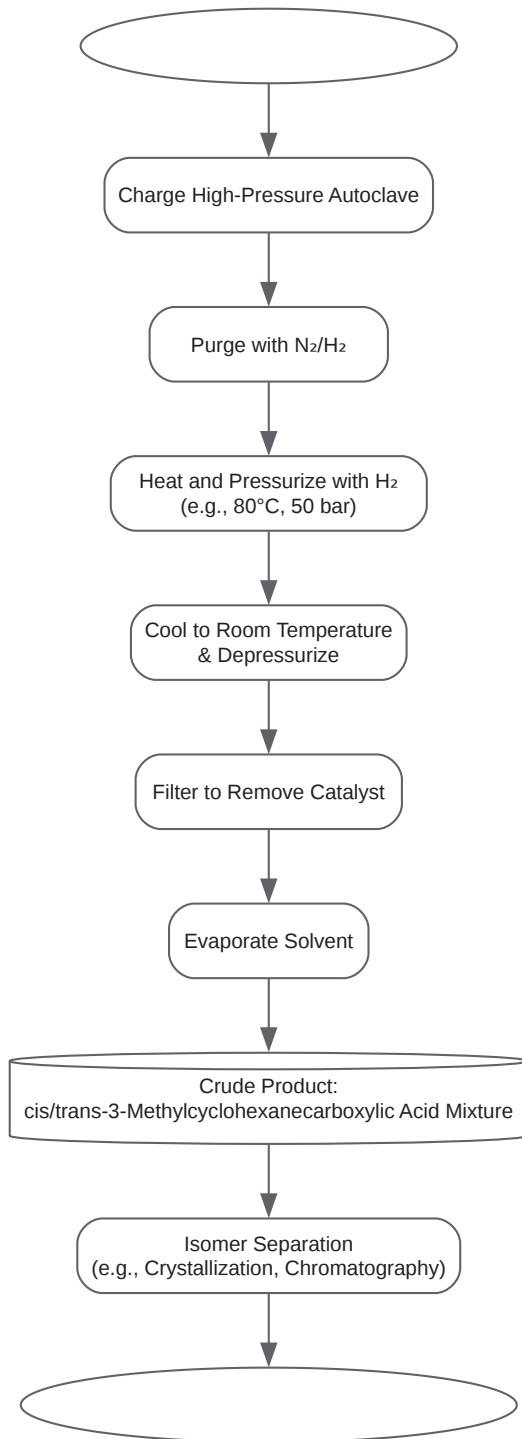
Synthesis of trans-3-Methylcyclohexanecarboxylic Acid

A common and effective method for the synthesis of methylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methylbenzoic acid. For the synthesis of **trans-3-Methylcyclohexanecarboxylic acid**, m-toluic acid serves as the starting material. The hydrogenation of benzoic acid derivatives can be achieved using various catalysts, such as platinum on titanium dioxide (Pt/TiO₂) or palladium on carbon (Pd/C), under elevated temperature and hydrogen pressure.^[5] The cis/trans ratio of the product can be influenced by the reaction conditions.^[5]

Below is a representative experimental protocol for the hydrogenation of a methyl-substituted benzoic acid, which can be adapted for the synthesis of the target molecule from m-toluic acid.

Experimental Protocol: Catalytic Hydrogenation of m-Toluic Acid

Objective: To synthesize **3-Methylcyclohexanecarboxylic acid** via the hydrogenation of m-toluic acid.


Materials:

- m-Toluic acid
- Platinum on titanium dioxide (Pt/TiO₂) or 5% Palladium on carbon (Pd/C)
- Solvent (e.g., water, supercritical CO₂)^[6]
- Hydrogen gas (H₂)
- High-pressure autoclave reactor
- Filtration apparatus
- Rotary evaporator
- Instrumentation for product analysis (GC-MS, NMR)

Procedure:

- **Reactor Setup:** A high-pressure stainless steel autoclave is charged with m-toluic acid and the chosen catalyst (e.g., Pt/TiO₂). The amount of catalyst is typically a small percentage of the substrate weight.
- **Solvent Addition:** The solvent is added to the reactor. Supercritical carbon dioxide can be an effective medium for this reaction.^[6]
- **Purging:** The autoclave is sealed and purged several times with nitrogen or hydrogen to remove air.
- **Pressurization and Heating:** The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 80 °C).^[5]
- **Reaction:** The reaction mixture is stirred vigorously for a set period (e.g., 6-10 hours) while maintaining constant temperature and pressure.^[5] The progress of the reaction can be monitored by taking samples and analyzing them by techniques like TLC or GC.
- **Cooling and Depressurization:** After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
- **Catalyst Removal:** The reaction mixture is filtered to remove the solid catalyst.
- **Product Isolation:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, a mixture of **cis- and trans-3-Methylcyclohexanecarboxylic acid**.
- **Purification and Isomer Separation:** The cis and trans isomers can be separated by methods such as fractional crystallization or chromatography.

Synthesis Workflow of trans-3-Methylcyclohexanecarboxylic Acid

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **trans-3-Methylcyclohexanecarboxylic acid**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **trans-3-Methylcyclohexanecarboxylic acid**.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm^{-1} and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm^{-1} .^{[7][8]}

Table 3: Characteristic IR Absorptions

Functional Group	Absorption Range (cm^{-1})	Description
O-H (Carboxylic Acid)	3300 - 2500	Strong, very broad
C-H (sp^3)	3000 - 2850	Medium to strong, sharp
C=O (Carbonyl)	1760 - 1690	Strong, sharp
C-O	1320 - 1210	Medium
O-H (bend)	1440 - 1395	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range.^[9] The protons on the cyclohexane ring will appear in the aliphatic region (around 1-2.5 ppm), with the proton alpha to the carbonyl group being the most deshielded among them. The methyl protons will appear as a doublet further upfield.

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears in the 165-185 ppm region.^[8] The carbons of the cyclohexane ring and the methyl group will resonate in the upfield region of the spectrum. A ¹³C NMR spectrum for a mixture of cis and trans 3-Methyl-1-cyclohexanecarboxylic acid is available in the SpectraBase database.^[10]

Mass Spectrometry (MS)

In the mass spectrum of a carboxylic acid, the molecular ion peak (M^+) may be observed. Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[\[9\]](#)

Biological Activity and Applications in Drug Development

While specific biological activity data for **trans-3-Methylcyclohexanecarboxylic acid** is not extensively documented in readily available literature, cyclohexanecarboxylic acid derivatives are recognized as important building blocks in medicinal chemistry. They are utilized in the synthesis of various pharmacologically active compounds.

For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their potential as:

- Anti-inflammatory agents: Some amidrazone derivatives of cyclohexene carboxylic acid have shown anti-inflammatory and antiproliferative activities, with mechanisms potentially involving the modulation of cytokines like TNF- α and various interleukins.[\[11\]](#)
- Antimicrobial agents: Certain derivatives have exhibited bacteriostatic activity against various bacterial strains.[\[11\]](#)

The unique three-dimensional structure of **trans-3-Methylcyclohexanecarboxylic acid** makes it a valuable scaffold for the synthesis of novel drug candidates, allowing for precise spatial arrangement of functional groups.[\[1\]](#) Its application in drug discovery is primarily as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy **trans-3-Methyl-cyclohexanecarboxylic acid** [smolecule.com]

- 2. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO₂ under mild conditions - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-Methylcyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084040#trans-3-methylcyclohexanecarboxylic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com